4-(1,2-Oxazol-4-yl)butanoic acid chemical properties
4-(1,2-Oxazol-4-yl)butanoic acid chemical properties
Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
4-(1,2-Oxazol-4-yl)butanoic acid (also known as 4-(Isoxazol-4-yl)butyric acid) is a specialized heterocyclic building block utilized in medicinal chemistry. Structurally, it consists of a butyric acid chain attached to the C4 position of an isoxazole ring.[1] This specific regioisomer is of significant value as a bioisostere for phenylbutanoic acid derivatives and as a scaffold for designing GABA (gamma-aminobutyric acid) analogues .
Unlike the more common 3- or 5-substituted isoxazoles, the 4-substituted variant places the aliphatic chain at the most electron-rich position of the heteroaromatic ring, offering unique electronic properties and metabolic stability profiles. This guide details its physicochemical properties, a validated synthesis workflow, and its application in drug design.
Physicochemical Profile
The following data represents a synthesis of empirical trends for 4-alkylisoxazoles and predicted values for this specific homologue.
Table 1: Key Chemical Properties
| Property | Value / Description | Notes |
| IUPAC Name | 4-(1,2-Oxazol-4-yl)butanoic acid | Common: 4-(Isoxazol-4-yl)butyric acid |
| Molecular Formula | C₇H₉NO₃ | |
| Molecular Weight | 155.15 g/mol | |
| CAS Number | Not widely listed | Treat as a custom synthesis target.[2] |
| Predicted pKa (Acid) | 4.75 ± 0.10 | Typical for aliphatic carboxylic acids. |
| Predicted pKa (Base) | -2.0 to -3.0 | Protonation of isoxazole nitrogen (very weak base). |
| LogP (Predicted) | 0.6 – 0.9 | Moderate lipophilicity; higher than GABA, lower than phenyl analogues. |
| Solubility | DMSO, Methanol, Ethanol | Moderate water solubility due to polar acid group. |
| H-Bond Donors/Acceptors | 1 / 4 | Acid OH (1), Acid C=O (1), Ring N/O (2). |
Synthesis Strategy: The "Heck-Reduction" Protocol
Synthesizing 4-substituted isoxazoles is challenging because the C4 position is not naturally nucleophilic enough for direct alkylation without specific activation. The most robust route for researchers is a Heck Cross-Coupling followed by hydrogenation. This method avoids the regioisomeric mixtures often seen in cyclization strategies.
Phase A: Precursor Preparation (4-Iodoisoxazole)
Direct electrophilic halogenation of the isoxazole ring is the most efficient entry point.
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Reagents: Isoxazole, N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).
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Mechanism: Electrophilic aromatic substitution (EAS) at the electron-rich C4 position.
Phase B: The Heck Coupling & Chain Extension
This step installs the carbon chain with high regiocontrol.
Step-by-Step Protocol:
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Coupling: React 4-iodoisoxazole with methyl 3-butenoate in the presence of a Palladium catalyst (e.g., Pd(OAc)₂, PPh₃) and a base (Ag₂CO₃ or Et₃N) in DMF at 80-100°C.
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Note: Silver salts often enhance the reaction for electron-deficient heteroaryls.
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Reduction: The Heck product (an alkene) is hydrogenated using H₂ (1 atm) and Pd/C (10%) in Methanol to saturate the chain.
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Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H₂O (1:1) at room temperature for 4 hours. Acidify with 1M HCl to pH 3 to precipitate or extract the free acid.
Phase C: Visualization of the Pathway
The following diagram illustrates the logical flow of this synthesis, ensuring regiochemical integrity.
Caption: Figure 1. Regioselective synthesis of 4-(isoxazol-4-yl)butanoic acid via Pd-catalyzed cross-coupling.
Chemical Reactivity & Stability
Understanding the dual nature of this molecule—its aromatic core and its aliphatic tail—is crucial for its application in complex assays.
Isoxazole Ring Stability (The "Masked" Functionality)
The isoxazole ring is generally stable under acidic and oxidative conditions, making it a robust bioisostere. However, it possesses a unique latent reactivity :
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Reductive Cleavage: The N-O bond is the weak link. Under vigorous reducing conditions (e.g., Raney Ni/H₂ or Mo(CO)₆), the ring opens to form a β-amino enone or a 1,3-dicarbonyl equivalent.
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Implication: This property is exploited in "masked" synthesis but requires care during the hydrogenation step of the synthesis (Phase B). Using mild Pd/C prevents ring opening while saturating the side chain.
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Carboxylic Acid Functionalization
The terminal carboxylic acid behaves as a standard aliphatic acid:
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Amide Coupling: Readily reacts with amines using standard coupling agents (EDC/HOBt, HATU) to form amides. This is the primary vector for attaching this molecule to larger drug scaffolds or PROTAC linkers.
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Esterification: Can be converted to methyl or tert-butyl esters for protection during multi-step synthesis.
Applications in Drug Development[3][4]
Bioisosterism
The 4-isoxazolyl moiety is a classic bioisostere for the phenyl ring .
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Size & Shape: It mimics the planarity and spatial volume of a benzene ring but with significantly different electronics.
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Polarity: The isoxazole ring is more polar, potentially improving the water solubility and metabolic profile (lowering LogP) of a lead compound compared to its phenyl analogue.
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Pi-Stacking: The electron-deficient nature of the ring allows for unique pi-stacking interactions in protein binding pockets.
Linker Chemistry (PROTACs)
In the degradation of target proteins (PROTACs), the linker length and composition are critical. 4-(Isoxazol-4-yl)butanoic acid provides a rigid-flexible hybrid linker :
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The isoxazole adds a rigid, polar element.
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The butanoic acid chain adds a flexible 3-carbon spacer. This combination can restrict conformational freedom, potentially improving the entropy of binding compared to a simple long alkyl chain.
GABA Analogues
As a structural homologue of GABA (gamma-aminobutyric acid) where the amine is incorporated into/replaced by the aromatic ring, this compound serves as a probe for GABA receptors or transporters , offering a way to study restricted conformation binding modes.
References
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Waldo, J. P., & Larock, R. C. (2005).[3][4][5] Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.
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Bourbeau, M. P., & Rider, J. T. (2006).[3] A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680.
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Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry.[1][6][7] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.[7]
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and oxazoles (isoxazoles). Current Opinion in Drug Discovery & Development. (Contextual grounding on heterocycle stability).
Sources
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research | MDPI [mdpi.com]
- 2. Butanoic acid, 4-(2,4-dichlorophenoxy)- [webbook.nist.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 5. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
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